molecular formula C22H21NO2 B8710857 2-[(4,5-Diphenyl-1,3-oxazol-2-yl)methyl]cyclohexan-1-one CAS No. 89004-10-4

2-[(4,5-Diphenyl-1,3-oxazol-2-yl)methyl]cyclohexan-1-one

Cat. No. B8710857
CAS RN: 89004-10-4
M. Wt: 331.4 g/mol
InChI Key: MEQJPXYKIAFQHB-UHFFFAOYSA-N
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Patent
US06245790B1

Procedure details

A mixture of ammonium acetate (6.3 g), acetic acid (30 ml) and 1,2-diphenyl-2-oxoethyl (2-oxocyclohex-1-yl)acetate (15.0 g) was heated under reflux for 2.5 hours. After used workup, the crude product was purified by column chromatography (silica gel 100 g, eluent; hexane:ethyl acetate=20:1 then 9:1 then 6:1) to give 2-[(4,5-diphenyl-oxazol-2-yl)methyl]cyclohexanone as an amorphous solid.
Quantity
6.3 g
Type
reactant
Reaction Step One
Name
1,2-diphenyl-2-oxoethyl (2-oxocyclohex-1-yl)acetate
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O-])(=O)C.[NH4+:5].[O:6]=[C:7]1[CH2:12][CH2:11][CH2:10][CH2:9][CH:8]1[CH2:13][C:14]([O:16][CH:17]([C:26]1[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=1)[C:18]([C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1)=O)=O>C(O)(=O)C>[C:20]1([C:18]2[N:5]=[C:14]([CH2:13][CH:8]3[CH2:9][CH2:10][CH2:11][CH2:12][C:7]3=[O:6])[O:16][C:17]=2[C:26]2[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=2)[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1 |f:0.1|

Inputs

Step One
Name
Quantity
6.3 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Name
1,2-diphenyl-2-oxoethyl (2-oxocyclohex-1-yl)acetate
Quantity
15 g
Type
reactant
Smiles
O=C1C(CCCC1)CC(=O)OC(C(=O)C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2.5 hours
Duration
2.5 h
CUSTOM
Type
CUSTOM
Details
the crude product was purified by column chromatography (silica gel 100 g, eluent

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C=1N=C(OC1C1=CC=CC=C1)CC1C(CCCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.